molecular formula C17H35Br2N4O2P B13735868 Trimethyl-[2-[[(4-methylphenoxy)-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl]azanium dibromide CAS No. 21078-11-5

Trimethyl-[2-[[(4-methylphenoxy)-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl]azanium dibromide

Cat. No.: B13735868
CAS No.: 21078-11-5
M. Wt: 518.3 g/mol
InChI Key: CRAXTLNDFVJQDV-UHFFFAOYSA-L
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Description

Trimethyl-[2-[[(4-methylphenoxy)-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl]azanium dibromide is a complex organic compound with the molecular formula C17H35Br2N4O2P and a molecular weight of 518.267 g/mol. This compound is known for its unique structure, which includes a phosphoramidate group and two quaternary ammonium groups, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of Trimethyl-[2-[[(4-methylphenoxy)-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl]azanium dibromide involves multiple steps. One common synthetic route includes the reaction of 4-methylphenol with phosphorus oxychloride to form 4-methylphenyl dichlorophosphate. This intermediate is then reacted with 2-(trimethylazaniumyl)ethylamine to form the desired product. The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Trimethyl-[2-[[(4-methylphenoxy)-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl]azanium dibromide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the quaternary ammonium groups, where nucleophiles like hydroxide ions can replace the bromide ions.

Common reagents and conditions used in these reactions include anhydrous solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Trimethyl-[2-[[(4-methylphenoxy)-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl]azanium dibromide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoramidate linkages.

    Biology: This compound is studied for its potential use in biochemical assays and as a molecular probe for studying enzyme activities.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific cellular pathways.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Trimethyl-[2-[[(4-methylphenoxy)-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl]azanium dibromide involves its interaction with molecular targets such as enzymes and receptors. The quaternary ammonium groups facilitate binding to negatively charged sites on proteins, while the phosphoramidate group can participate in phosphorylation reactions. These interactions can modulate enzyme activities and cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Trimethyl-[2-[[(4-methylphenoxy)-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl]azanium dibromide can be compared with similar compounds such as:

    Trimethyl-[2-[[(4-chlorophenoxy)-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl]azanium dibromide: This compound has a similar structure but with a chlorine atom instead of a methyl group, leading to different reactivity and biological properties.

    Trimethyl-[2-[[(4-methoxyphenoxy)-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl]azanium dibromide: The presence of a methoxy group can influence the compound’s solubility and interaction with molecular targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

21078-11-5

Molecular Formula

C17H35Br2N4O2P

Molecular Weight

518.3 g/mol

IUPAC Name

trimethyl-[2-[[(4-methylphenoxy)-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl]azanium;dibromide

InChI

InChI=1S/C17H35N4O2P.2BrH/c1-16-8-10-17(11-9-16)23-24(22,18-12-14-20(2,3)4)19-13-15-21(5,6)7;;/h8-11H,12-15H2,1-7H3,(H2,18,19,22);2*1H/q+2;;/p-2

InChI Key

CRAXTLNDFVJQDV-UHFFFAOYSA-L

Canonical SMILES

CC1=CC=C(C=C1)OP(=O)(NCC[N+](C)(C)C)NCC[N+](C)(C)C.[Br-].[Br-]

Origin of Product

United States

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